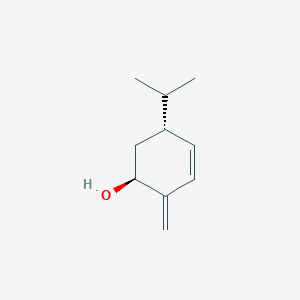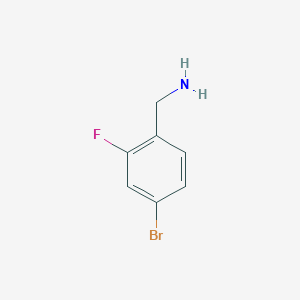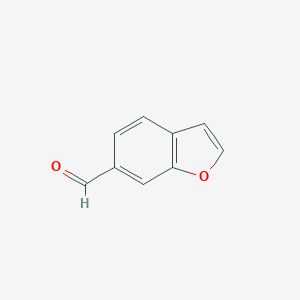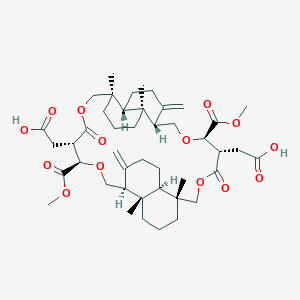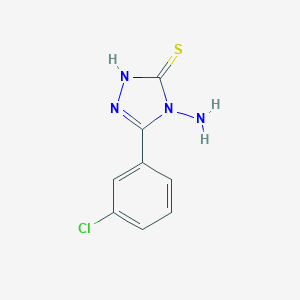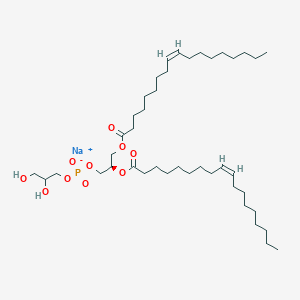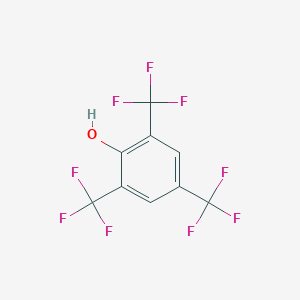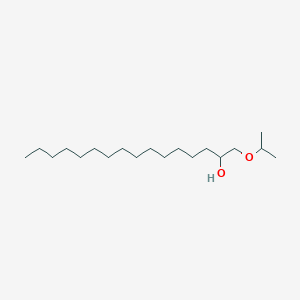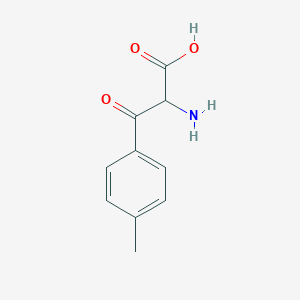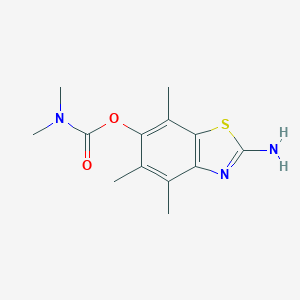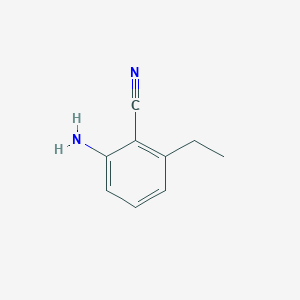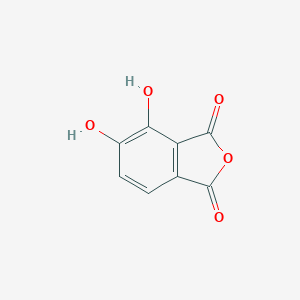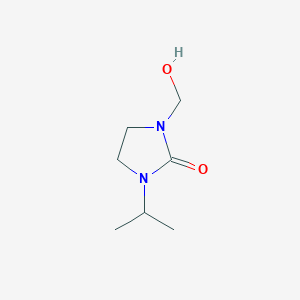
1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones Imidazolidinones are five-membered ring compounds containing two nitrogen atoms This particular compound is characterized by the presence of a hydroxymethyl group and an isopropyl group attached to the imidazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one typically involves the reaction of isopropylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imidazolidine, which is subsequently hydroxymethylated using formaldehyde under basic conditions. The reaction conditions often include:
Temperature: The reaction is typically carried out at room temperature to moderate temperatures (20-50°C).
Catalyst: Common catalysts include acids or bases, such as hydrochloric acid or sodium hydroxide.
Solvent: The reaction is usually performed in an aqueous or alcoholic solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I) are employed.
Major Products Formed
Oxidation: The major product is 1-(Carboxymethyl)-3-isopropylimidazolidin-2-one.
Reduction: The major product is 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-ol.
Substitution: The major products depend on the substituent introduced, such as 1-(Chloromethyl)-3-isopropylimidazolidin-2-one.
Applications De Recherche Scientifique
1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the formulation of specialty chemicals, such as surfactants and polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the imidazolidinone ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Hydroxymethyl)-3-methylimidazolidin-2-one
- 1-(Hydroxymethyl)-3-ethylimidazolidin-2-one
- 1-(Hydroxymethyl)-3-propylimidazolidin-2-one
Uniqueness
1-(Hydroxymethyl)-3-isopropylimidazolidin-2-one is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Propriétés
IUPAC Name |
1-(hydroxymethyl)-3-propan-2-ylimidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-6(2)9-4-3-8(5-10)7(9)11/h6,10H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPMHXLQXTDJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(C1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
